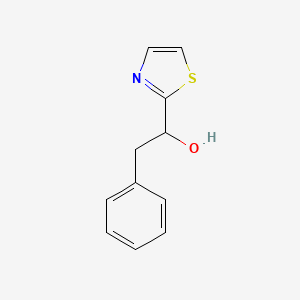
5-Bromo-1,2-dichloro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2-dichloro-3-methoxybenzene: is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dichloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,2-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also critical due to the handling of reactive halogen compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1,2-dichloro-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur, such as nitration or sulfonation, under appropriate conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-1,2-dichloro-3-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be a precursor in the synthesis of bioactive molecules, including potential drugs and diagnostic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2-dichloro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine and chlorine atoms act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of substitution reactions .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2,3-dichloroanisole
- 1-Bromo-2,5-dichloro-4-fluoro-benzene
- 1-Bromo-2,3-dichloro-4-iodo-benzene
- 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene
- 5-Bromo-1,3-dichloro-2-(methoxymethyl)benzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene
Uniqueness: 5-Bromo-1,2-dichloro-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups influences its behavior in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
174913-21-4 |
|---|---|
Formule moléculaire |
C7H5BrCl2O |
Poids moléculaire |
255.92 g/mol |
Nom IUPAC |
5-bromo-1,2-dichloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
Clé InChI |
VUKSMXAKPWKRFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)




![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)


